molecular formula C10H13NO2 B1275423 Ethyl 2-aminophenylacetate CAS No. 64460-85-1

Ethyl 2-aminophenylacetate

Cat. No. B1275423
CAS RN: 64460-85-1
M. Wt: 179.22 g/mol
InChI Key: UELJXCRPLCATAK-UHFFFAOYSA-N
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Description

Ethyl 2-aminophenylacetate is a chemical compound that serves as a building block in organic synthesis. It is related to various compounds that have been synthesized and characterized in the literature, such as ethyl 2,4-dioxo-4-phenylbutyrate , ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate , and others. These compounds are typically used in the synthesis of more complex molecules, including pharmaceuticals and materials with specific physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with the aim of introducing functional groups that can further react to form the desired product. For instance, ethyl 2,4-dioxo-4-phenylbutyrate is used to prepare enantiomerically pure α-hydroxy and α-amino acid esters, which are important in pharmaceutical synthesis . Similarly, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . These syntheses emphasize the importance of ethyl 2-aminophenylacetate derivatives in constructing complex molecules without racemization, under mild conditions, and in an environmentally friendly manner.

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 2-aminophenylacetate has been extensively studied using various spectroscopic methods and X-ray crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by NMR spectroscopy and X-ray single crystal structure determination, revealing a triclinic crystal system and significant non-covalent interactions . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined to be monoclinic with significant intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Ethyl 2-aminophenylacetate derivatives undergo various chemical reactions, including cycloadditions, rearrangements, and condensations. For instance, ethyl α-(triphenylphosphoranylidene)amino-β-ferrocenylacrylate, a related compound, was used in aza-Wittig reactions to form novel oxazolones . Another derivative, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, was synthesized through a condensation reaction and exhibited antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-aminophenylacetate derivatives are characterized by various analytical techniques. For example, the synthesized compound ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction, providing detailed information about its stability and electronic structure . These properties are crucial for understanding the behavior of these compounds in different environments and for their application in various fields.

Scientific Research Applications

Synthesis of Actarit

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Ethyl 2-(4-aminophenyl) acetate is an important intermediate in the synthesis of Actarit, an antiarthritic drug .
  • Methods of Application: The synthesis of ethyl 2-(4-aminophenyl) acetate was carried out using Novozyme 435 in toluene as a solvent under both conventional heating and microwave irradiation . A number of commercially available lipases such as Novozyme 435, Lipozyme RM IM, and Lipozyme TL IM were screened, with Novozyme 435 found to be the most active . Optimization of reaction parameters such as speed of agitation, temperature, catalyst loading, and mole ratio of the reactants was done .
  • Results or Outcomes: A synergistic effect of microwave irradiation on reaction rate and specificity of lipases was observed in comparison with conventional heating . Kinetic modeling showed that the reaction followed a ping-pong bi-bi mechanism .

Microbial Production of Ethyl Acetate

  • Scientific Field: Applied Microbiology and Biotechnology
  • Application Summary: Ethyl acetate is one of the short-chain esters and is widely used in the food, beverage, and solvent areas . The microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative .
  • Methods of Application: The perspectives of bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro was introduced . Besides, the crucial elements for high yield of ethyl acetate in fermentation were expounded .
  • Results or Outcomes: The accumulation of acetyl-CoA is crucial for synthesizing ethyl acetate in vivo; AAT-mediated metabolic engineering could efficiently improve ethyl acetate production .

properties

IUPAC Name

ethyl 2-(2-aminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELJXCRPLCATAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420879
Record name Ethyl 2-aminophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminophenylacetate

CAS RN

64460-85-1
Record name Ethyl 2-aminophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-aminophenyl)acetate
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Synthesis routes and methods I

Procedure details

A solution of ethyl 2-nitrophenylacetate (13.6 g, 0.065 mole) in ethanol (150 ml) was hydrogenated over 10% Pd/C catalyst (1 g) at room temperature and pressure for 18 hours. The reaction mixture was filtered through keiselguhr and concentrated in vacuo to afford the title compound as a clear oil, which solidified on standing (10.8 g, 93%).
Quantity
13.6 g
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reactant
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150 mL
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Quantity
1 g
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catalyst
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Synthesis routes and methods II

Procedure details

In 15% hydrogen chloride-ethanol, m- or o-nitrophenylacetic acid was ethyl-esterified and the resulting ethyl ester was hydrogenated with palladium catalyst in ethanol to give m- or o-aminophenylacetic acid ethyl ester.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
ethyl ester
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0 (± 1) mol
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reactant
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Name
hydrogen chloride ethanol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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